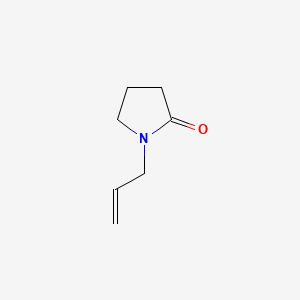

N-Allyl-2-pyrrolidinone

Description

The exact mass of the compound 1-(Allyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14674. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURRSEGFTCZKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181383 | |

| Record name | 1-(Allyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2687-97-0 | |

| Record name | 1-(2-Propen-1-yl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Allyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2687-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Allyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Allyl-2-pyrrolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G68P3TM39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Allyl-2-pyrrolidinone chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-Allyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical aspect in modern drug design.[2] this compound, a derivative featuring a reactive allyl group appended to the lactam nitrogen, represents a versatile building block for both pharmaceutical synthesis and polymer chemistry. The presence of the allyl group provides a synthetic handle for a variety of chemical transformations, including polymerization, cross-metathesis, and further functionalization, making it a molecule of significant interest.[3][4][5]

This technical guide provides a comprehensive overview of the core chemical properties of this compound. As a Senior Application Scientist, the aim is not merely to list data but to provide a cohesive narrative that explains the causality behind experimental choices and the significance of the presented information. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic protocols, and chemical reactivity, grounded in authoritative references to ensure scientific integrity.

Physicochemical and Spectroscopic Characterization

Understanding the fundamental properties of this compound is the first step in its effective application. While extensive experimental data for this specific derivative is not as widespread as for its parent, 2-pyrrolidinone, we can compile its known properties and provide expert analysis of its expected spectroscopic features.

Core Physicochemical Properties

The following table summarizes the key identifying and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-(prop-2-en-1-yl)pyrrolidin-2-one | BOC Sciences[] |

| Synonyms | 1-Allyl-2-pyrrolidone, 1-(2-Propenyl)pyrrolidin-2-one | BOC Sciences[] |

| CAS Number | 2687-97-0 | SCBT[7] |

| Molecular Formula | C₇H₁₁NO | SCBT[7] |

| Molecular Weight | 125.17 g/mol | SCBT[7] |

| Appearance | Colorless to yellow liquid (Expected) | General Observation |

Spectroscopic Analysis Workflow

The structural elucidation of a synthesized or procured batch of this compound relies on a combination of spectroscopic techniques. The workflow below illustrates a standard procedure for confirming the identity and purity of the compound.

Caption: Standard workflow for spectroscopic validation.

Interpreting the Spectra: An Expert's View

Spectroscopic analysis provides a molecular fingerprint.[8] For this compound, we must look for the characteristic signals of both the pyrrolidinone ring and the N-allyl substituent.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[8] The data below is predicted based on the known spectra of 2-pyrrolidinone and the standard chemical shifts for allyl groups.[9]

Caption: Structure of this compound for NMR assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| H on C3 | ~2.05 | Quintet | ~7.5 | 2H | -CH₂-CH₂-CH₂- |

| H on C2 | ~2.40 | Triplet | ~8.0 | 2H | -CO-CH₂- |

| H on C4 | ~3.45 | Triplet | ~7.0 | 2H | -N-CH₂- (ring) |

| H on C5 | ~3.95 | Doublet of Triplets | ~5.5, ~1.5 | 2H | -N-CH₂- (allyl) |

| H on C7 | ~5.20 | Multiplet | - | 2H | =CH₂ (terminal vinyl) |

| H on C6 | ~5.80 | Multiplet | - | 1H | =CH- (internal vinyl) |

Causality Behind the Shifts:

-

The protons on C2 are adjacent to the electron-withdrawing carbonyl group, hence they are deshielded and appear downfield (~2.40 ppm).

-

The protons on C4 are adjacent to the nitrogen atom, shifting them further downfield (~3.45 ppm).

-

The allyl methylene protons (C5) are also adjacent to the nitrogen, but their signal is further complicated by coupling to the vinyl protons.

-

The vinyl protons (C6, C7) appear in the characteristic 5-6 ppm region for alkenes.

2. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups by detecting their vibrational frequencies.[8]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Bond | Functional Group | Significance |

| ~3080 | C-H stretch | =C-H (Vinyl) | Confirms presence of the alkene. |

| ~2930, ~2860 | C-H stretch | C-H (Aliphatic) | Corresponds to the CH₂ groups in the ring. |

| ~1690 | C=O stretch | Amide (Lactam) | Strong, sharp peak characteristic of the pyrrolidinone core.[10] |

| ~1645 | C=C stretch | Alkene | Confirms the allyl group's double bond. |

| ~1290 | C-N stretch | Amide | Indicates the bond between nitrogen and the carbonyl carbon. |

3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the overall composition.

-

Expected Molecular Ion (M⁺): m/z = 125.17. The presence of a peak at this value would confirm the molecular formula C₇H₁₁NO.

-

Key Fragmentation: A likely fragmentation pattern would be the loss of the allyl group (C₃H₅, mass ≈ 41), leading to a significant peak at m/z ≈ 84. This corresponds to the protonated 2-pyrrolidinone fragment.

Synthesis of this compound

The most direct and common method for synthesizing N-substituted pyrrolidinones is the base-mediated N-alkylation of 2-pyrrolidinone.[1] This method is robust, generally high-yielding, and utilizes readily available starting materials.

Synthetic Strategy Workflow

The choice of synthetic method often depends on the nature of the substituent being added to the pyrrolidinone nitrogen. For a simple alkyl group like allyl, direct alkylation is the most efficient path.

Caption: Decision workflow for selecting a synthetic strategy.[1]

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes the synthesis of this compound from 2-pyrrolidinone and allyl bromide.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

2-Pyrrolidinone (1.0 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

-

Allyl bromide (1.1 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel

-

Inert atmosphere setup (Argon or Nitrogen)

Methodology:

-

Reaction Setup: Dissolve 2-pyrrolidinone (1.0 equiv.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[1]

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equiv.) portion-wise, ensuring the temperature does not rise significantly. The formation of hydrogen gas will be observed.

-

Scientific Rationale: The hydride ion (H⁻) from NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, which is weakly acidic (pKa ≈ 25). This generates the highly nucleophilic pyrrolidinone anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation but does not interfere with the nucleophile.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.[1]

-

Alkylation: Cool the mixture back to 0 °C and add allyl bromide (1.1 equiv.) dropwise via a dropping funnel.

-

Scientific Rationale: The pyrrolidinone anion acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the N-C bond.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically taking 12-18 hours.[1]

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This step neutralizes any unreacted sodium hydride.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.[1]

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two key components: the stable pyrrolidinone core and the versatile allyl group.

Reactivity of the Allyl Group

The terminal double bond of the allyl group is a gateway to a vast array of chemical transformations, making this compound a valuable intermediate.

-

Polymerization: Similar to N-vinyl-2-pyrrolidone (NVP), a widely used monomer, this compound can undergo radical polymerization to form polymers with potential applications in hydrogels, drug delivery systems, and coatings.[5][11]

-

Metathesis: The allyl group can participate in ring-closing metathesis (RCM) reactions, a powerful tool for constructing complex cyclic structures, including indolizidine alkaloids of pharmaceutical interest.[3]

-

Allylation Reactions: The allyl group can be used in various metal-catalyzed allylation reactions to form new C-C bonds, a cornerstone of synthetic organic chemistry.[12]

-

Cyclization/Carbonylation: Recent research has shown that N-allyl amides can undergo nickel-catalyzed cyclization and carbonylation reactions with partners like arylboronic acids to furnish complex, substituted 2-pyrrolidinone derivatives in good yields.[4] This highlights its use in building molecular complexity from a simple starting material.

Caption: Reactivity and applications of this compound.

Significance in Drug Development

The pyrrolidinone scaffold itself is a key feature in many drugs, including nootropic agents like piracetam.[1] By using this compound as a starting material, drug development professionals can:

-

Introduce Diversity: Use the allyl handle to attach various fragments and build libraries of compounds for screening.

-

Construct Complex Cores: Employ reactions like RCM to build bicyclic systems that are often found in natural products.[3]

-

Develop PROTACs and Linkers: The allyl group can be functionalized to create linkers for targeted protein degraders or other complex therapeutic modalities.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not available in the provided search results, safe handling procedures can be inferred from related compounds like N-methyl-2-pyrrolidone (NMP).[13][14][15][16]

-

General Precautions: Handle in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[14][17]

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[13] May be harmful if swallowed or absorbed through the skin.[13] Some N-substituted pyrrolidinones, like NMP, are classified as reproductive toxicants.[16][18] Therefore, this compound should be handled with caution, especially by individuals who are pregnant or planning to become pregnant.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][19] Keep away from strong oxidizing agents, acids, and bases.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[13][14]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate whose utility is rooted in the combination of a stable, pharmaceutically relevant pyrrolidinone core and a synthetically adaptable allyl group. Its straightforward synthesis and the diverse reactivity of the allyl moiety make it an important building block for creating complex heterocyclic systems, developing novel functional polymers, and exploring new frontiers in drug discovery. A thorough understanding of its spectroscopic properties, synthetic pathways, and reactivity is essential for researchers looking to unlock its full potential in their scientific endeavors.

References

-

Crimmins, M. T., et al. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. NIH Public Access. [Link]

-

Coldham, I., et al. (2010). Regioselective and Stereoselective Copper(I)-Promoted Allylation and Conjugate Addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of Organic Chemistry. [Link]

-

Ma, H., et al. (2025). Nickel-Catalyzed Cyclization/Carbonylation Reaction of N-Allylbromoacetamides with Arylboronic Acids toward 2-Pyrrolidinones. Organic Letters. [Link]

-

Shtilman, M. I., et al. (2022). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. MDPI. [Link]

-

Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. [Link]

-

LookChem. Cas 88-12-0, N-Vinyl-2-pyrrolidone. [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Wikipedia. N-Methyl-2-pyrrolidone. [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 1-Methyl-2-Pyrrolidone. [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]

-

National Institute of Standards and Technology. 2-Pyrrolidinone. [Link]

-

Lyondell Chemical Company. N-Methyl-2-Pyrrolidone. [Link]

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

-

PubChem. N-methyl-2-pyrrolidone. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Cas 88-12-0,N-Vinyl-2-pyrrolidone | lookchem [lookchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. nj.gov [nj.gov]

- 16. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 18. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 19. umass.edu [umass.edu]

An In-Depth Technical Guide to N-Allyl-2-pyrrolidinone (CAS: 2687-97-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

N-Allyl-2-pyrrolidinone, a molecule elegantly combining a lactam ring with a reactive allyl group, stands as a compound of significant interest in modern chemistry. Its unique structural features make it a valuable building block in polymer science and a promising scaffold in the intricate world of medicinal chemistry. This guide, designed for the discerning researcher, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its synthesis, the nuances of its characterization, and the rationale for its application in advanced materials and drug discovery. As we delve into the technical landscape of this compound, we will explore not just the "what," but the "why," fostering a comprehensive and actionable understanding of this versatile chemical entity.

Section 1: Physicochemical Characteristics and Structural Elucidation

This compound (C₇H₁₁NO) is a colorless liquid possessing a molecular weight of 125.17 g/mol .[1][2] Its structure, featuring a five-membered lactam ring N-substituted with an allyl group, bestows upon it a unique combination of polarity from the amide functionality and reactivity from the terminal double bond. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 2687-97-0 | [1][2] |

| Molecular Formula | C₇H₁₁NO | [1][2] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Purity | Typically ≥95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the allyl group. The methylene protons of the ring adjacent to the nitrogen and the carbonyl group will appear as multiplets in the δ 2.0-3.5 ppm region. The allyl group will exhibit characteristic signals: a multiplet for the proton attached to the double bond (δ 5.6-5.9 ppm), two signals for the terminal vinyl protons (δ 5.0-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen (δ 3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon will be the most downfield signal (δ ~175 ppm). The carbons of the double bond will resonate in the δ 115-135 ppm region. The methylene carbons of the pyrrolidinone ring and the allyl group will appear in the δ 20-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands for this compound would include:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1690 cm⁻¹ | C=O stretching (amide I band) |

| ~1645 cm⁻¹ | C=C stretching (alkene) |

| ~3080 cm⁻¹ | =C-H stretching (alkene) |

| ~2850-2950 cm⁻¹ | C-H stretching (alkane) |

| ~1290 cm⁻¹ | C-N stretching |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 125. The fragmentation pattern would likely involve the loss of the allyl group (m/z = 41) and other characteristic cleavages of the pyrrolidinone ring.

Section 2: Synthesis and Manufacturing Principles

The most common and industrially scalable method for the synthesis of N-substituted 2-pyrrolidinones is the N-alkylation of 2-pyrrolidinone.[1] This approach is favored for its straightforwardness and use of readily available starting materials.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General N-Alkylation Procedures)

Objective: To synthesize this compound via N-alkylation of 2-pyrrolidinone.

Materials:

-

2-Pyrrolidinone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. The formation of hydrogen gas will be observed.

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the pyrrolidinone anion.

-

Alkylation: Cool the mixture back to 0 °C and add allyl bromide (1.05 equivalents) dropwise via a dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality and Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the weakly acidic N-H of the lactam, driving the reaction forward. Weaker bases like potassium carbonate can also be used, often requiring higher temperatures.

-

Anhydrous Conditions: The pyrrolidinone anion is highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent quenching of the anion and ensure high yields.

-

Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation, enhancing the nucleophilicity of the pyrrolidinone anion.

-

Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermic nature of the reactions and minimize side reactions.

Section 3: Applications in Polymer Science

The presence of the readily polymerizable allyl group makes this compound a valuable monomer in polymer synthesis. Its incorporation into polymer chains can impart desirable properties such as hydrophilicity, biocompatibility, and sites for further functionalization.

Role in Polymer Architectures:

Caption: Applications of this compound in polymer synthesis.

Free Radical Polymerization:

This compound can undergo free-radical polymerization, although the reactivity of the allyl group is generally lower than that of vinyl monomers. It is more commonly used as a comonomer to introduce functional pyrrolidinone side chains into other polymer backbones.[3] For instance, the radical copolymerization of this compound with monomers like N-vinylpyrrolidone (NVP) can be initiated by thermal initiators such as azobisisobutyronitrile (AIBN).[3]

Protocol for Radical Copolymerization of this compound with N-Vinylpyrrolidone (NVP):

Objective: To synthesize a copolymer of this compound and N-vinylpyrrolidone.

Materials:

-

This compound

-

N-vinylpyrrolidone (NVP)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-dioxane

-

Diethyl ether

Procedure:

-

Monomer and Initiator Solution: In a reaction vessel, dissolve the desired molar ratio of this compound and N-vinylpyrrolidone in anhydrous 1,4-dioxane. Add a catalytic amount of AIBN (typically 0.1-1 mol% with respect to the total monomers).

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Heat the reaction mixture under an inert atmosphere at a temperature sufficient to decompose the initiator (e.g., 60-70 °C for AIBN).

-

Reaction Monitoring: The polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Isolation of Polymer: After the desired reaction time, cool the mixture and precipitate the copolymer by adding the solution to a large excess of a non-solvent, such as diethyl ether.

-

Purification: Filter the precipitated polymer, wash with the non-solvent to remove unreacted monomers and initiator residues, and dry under vacuum to a constant weight.

Significance in Material Properties:

The incorporation of the pyrrolidinone moiety can enhance the hydrophilicity and biocompatibility of polymers, making them suitable for biomedical applications such as drug delivery systems and hydrogels. The allyl group also provides a site for post-polymerization modification, allowing for the attachment of other functional molecules.

Section 4: Relevance in Drug Discovery and Development

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[4][5] Its ability to form hydrogen bonds and its conformational flexibility allow it to interact effectively with biological targets. The N-allyl substituent can serve as a handle for further chemical modification or may contribute to the overall pharmacological profile of a molecule.

While specific drug candidates based on this compound are not widely reported in late-stage clinical trials, its derivatives are actively being explored in early-stage drug discovery.[4] The pyrrolidinone core is found in drugs with diverse therapeutic applications, including nootropic agents (e.g., Piracetam) and anticonvulsants.[1]

Logical Framework for this compound in Medicinal Chemistry:

Caption: Role of this compound as a scaffold in drug discovery.

The allyl group can be functionalized through various reactions, such as hydroboration-oxidation, epoxidation, or metathesis, to generate a library of derivatives for structure-activity relationship (SAR) studies. This allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

Section 5: Safety, Handling, and Toxicology

As with any chemical substance, proper handling and awareness of potential hazards are essential when working with this compound. While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from structurally related compounds, such as N-methyl-2-pyrrolidinone (NMP) and N-vinyl-2-pyrrolidone (NVP), can provide valuable guidance.[6][7][8][9]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Potential Hazards (based on related compounds):

-

Irritation: May cause skin and eye irritation. Prolonged or repeated contact may lead to dermatitis.[6][8]

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation.[6]

-

Ingestion: May be harmful if swallowed.[6]

-

Reproductive Toxicity: Some related N-substituted pyrrolidinones, such as NMP, have been classified as reproductive toxicants.[8][9] Therefore, caution should be exercised, especially by individuals of childbearing potential.

It is imperative to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound emerges as a molecule of considerable versatility and potential. Its straightforward synthesis, coupled with the dual functionality of a polar lactam and a reactive allyl group, provides a rich platform for innovation in both polymer science and medicinal chemistry. For the materials scientist, it offers a means to introduce hydrophilicity, biocompatibility, and sites for further functionalization into a variety of polymer architectures. For the medicinal chemist, it represents a valuable building block for the synthesis of novel bioactive compounds, leveraging the privileged nature of the pyrrolidinone scaffold. As research continues to uncover the full extent of its capabilities, this compound is poised to become an increasingly important tool in the development of advanced materials and next-generation therapeutics.

References

-

SAFETY DATA SHEET - Fisher Scientific. (2010-04-29).

-

Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives - Benchchem.

-

Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector - MDPI.

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245) - Human Metabolome Database.

-

SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-28).

-

Pyrrolidine, 1-(2-propenyl)- | C7H13N | CID 558434 - PubChem.

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020-03-01).

-

Preparation of 1,5-Disubstituted Pyrrolidin-2-ones - Organic Chemistry Portal.

-

Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel - PMC - NIH.

-

This compound | CAS 2687-97-0 | SCBT - Santa Cruz Biotechnology.

-

Copolymerization of N-Vinylpyrrolidone with New Allyl Monomers.

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central.

-

Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central.

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (2020-12-25).

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing).

-

2-Pyrrolidinone, 1-ethenyl- - the NIST WebBook.

-

Safety Data Sheet: N-Methyl-2-pyrrolidone - Carl ROTH.

-

2-Pyrrolidinone - the NIST WebBook - National Institute of Standards and Technology.

-

IR spectrum of 1-amino pyrrolidine-2-one. | Download Scientific Diagram - ResearchGate.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

-

N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.

-

Spectroscopic data of 1-Butylpyrrolidin-2-one (IR, NMR, Mass Spec) - Benchchem.

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry.

-

(Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing).

-

Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - MDPI.

-

Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone - PubMed.

-

Determination of N-(3-acetamidopropyl)pyrrolidin-2-one, a metabolite of spermidine, in urine by isotope dilution mass fragmentography - PubMed.

-

1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem - NIH.

-

Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione - ResearchGate.

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks.

-

(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025-08-07).

-

1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR spectrum - ChemicalBook.

-

Pyrrolidine(123-75-1) 13C NMR spectrum - ChemicalBook.

-

2-Pyrrolidinone(616-45-5) 1H NMR spectrum - ChemicalBook.

-

2-Pyrrolidinone(616-45-5) 13C NMR spectrum - ChemicalBook.

-

Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase.

-

N-Methyl-2-pyrrolidone - MassBank. (2019-05-31).

-

Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. nj.gov [nj.gov]

- 9. Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight and Characterization of N-Allyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of N-Allyl-2-pyrrolidinone, focusing on the principles and practical methodologies for the determination of its molecular weight. Designed for professionals in research and drug development, this document moves beyond a simple statement of value to explore the foundational analytical techniques that ensure identity, purity, and quality. We will delve into the causality behind experimental choices in mass spectrometry and nuclear magnetic resonance spectroscopy, present self-validating protocols, and contextualize the importance of precise molecular weight determination in the pharmaceutical industry.

Introduction: The Significance of this compound and Its Molecular Weight

This compound (CAS No: 2687-97-0) is a five-membered lactam ring compound featuring an N-allyl substituent.[1] The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals, including nootropic drugs like piracetam.[2] The N-substituted derivatives are explored for a range of therapeutic applications, making compounds like this compound valuable building blocks in synthetic and medicinal chemistry.[2][3]

In drug discovery and development, the unequivocal confirmation of a molecule's identity is a cornerstone of regulatory compliance, safety, and efficacy.[4] The molecular weight is the most fundamental property for establishing this identity. An accurate determination of molecular weight serves as the first-line check for successful synthesis and is critical for:

-

Structural Confirmation: Verifying that the empirical formula and the synthesized structure are correct.

-

Purity Assessment: Identifying the presence of impurities, residual solvents, or by-products.

-

Quantitative Analysis: Ensuring accurate dosage and formulation by providing the basis for molar concentration calculations.[4]

-

Regulatory Submission: Forming a key part of the Characterization and Control section of any drug submission dossier.

This guide will provide the technical framework for determining and verifying the molecular weight of this compound with the scientific rigor required in a pharmaceutical setting.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's properties is essential before undertaking analytical characterization. These values inform instrument parameter selection and data interpretation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO | [1][5] |

| Average Molecular Weight | 125.17 g/mol | [1][5] |

| Monoisotopic Mass | 125.084064 Da | [1] |

| CAS Number | 2687-97-0 | [1][5] |

| Appearance | Colorless Liquid | |

| Boiling Point | 90-92 °C @ 10 mmHg | [6] |

| Density | 1.023 g/cm³ | [6] |

| Refractive Index (n²⁰/D) | 1.488 | [6] |

Synthesis Pathway: A Brief Overview

Understanding the synthetic route provides context for potential impurities that may need to be identified during analysis. A common and straightforward method for the preparation of this compound is the N-alkylation of 2-pyrrolidinone.

Caption: General workflow for the synthesis of this compound.

In this procedure, a strong base deprotonates the nitrogen of the 2-pyrrolidinone lactam, creating a nucleophilic anion. This anion then attacks the electrophilic allyl bromide in a classic SN2 reaction to form the final product.[2] Potential impurities could include unreacted 2-pyrrolidinone, residual base, or by-products from side reactions.

Experimental Determination of Molecular Weight

The theoretical molecular weight is calculated from the molecular formula. However, for scientific and regulatory purposes, this value must be confirmed experimentally. Mass spectrometry is the primary technique for this purpose, with NMR and chromatography providing complementary data for structural confirmation and purity.

Mass Spectrometry: The Definitive Tool for Molecular Weight

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion [M+H]⁺ or [M]⁺•, the m/z value directly corresponds to the molecular weight (plus or minus the mass of a proton or electron).

4.1.1. Causality in Method Selection: GC-MS vs. LC-MS

-

Gas Chromatography-Mass Spectrometry (GC-MS): this compound is a relatively volatile small molecule, making it an excellent candidate for GC-MS analysis. Electron Impact (EI) is the most common ionization source for GC-MS. EI is a "hard" ionization technique that provides extensive fragmentation, creating a unique fingerprint for the molecule that is highly reproducible and useful for library matching. The molecular ion (M⁺•) is expected to be observed, confirming the molecular weight.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also highly suitable and is the standard in many pharmaceutical labs. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is advantageous for unequivocally identifying the molecular weight, especially in complex mixtures.

For this guide, we will detail a GC-MS protocol due to the highly characteristic and reproducible fragmentation patterns generated by Electron Impact ionization, which provides a robust method for both identification and confirmation.

4.1.2. Experimental Workflow: GC-MS Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

4.1.3. Step-by-Step Protocol: GC-MS

-

System Preparation & Calibration (Self-Validation):

-

Rationale: To ensure mass accuracy, the mass analyzer must be calibrated. Perfluorotributylamine (PFTBA) is a common calibrant due to its well-known fragmentation pattern across a wide mass range.

-

Protocol: Perform an autotune or manual calibration of the mass spectrometer according to the manufacturer's instructions, ensuring that the peak assignments and isotopic ratios for the calibrant are within specifications.

-

-

Sample Preparation:

-

Rationale: The sample must be dissolved in a volatile solvent compatible with the GC system. Dilution prevents column and detector overload.

-

Protocol: Prepare a stock solution of this compound at 1 mg/mL in methanol. From this, prepare a working solution of 10 µg/mL in methanol.

-

-

GC Method Parameters:

-

Rationale: The GC parameters are chosen to ensure good separation from any solvent peaks or impurities and to produce sharp, symmetrical peaks.

-

Protocol:

-

Inlet: Split mode (e.g., 50:1), 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program: Start at 60 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min.

-

-

-

MS Method Parameters:

-

Rationale: Standard EI ionization at 70 eV is used to generate reproducible fragmentation patterns that can be compared to spectral libraries.

-

Protocol:

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 200

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

-

Data Analysis and Interpretation:

-

Molecular Ion (M⁺•): The primary goal is to locate the molecular ion peak. For this compound (C₇H₁₁NO), the expected m/z is 125. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[7]

-

Fragmentation Pattern: The fragmentation provides structural confirmation. Key predicted fragments for this compound include:

-

m/z 125 (M⁺•): The molecular ion.

-

m/z 84: Loss of the allyl group (•CH₂CH=CH₂, 41 Da). This is a common and often major fragmentation pathway for N-allyl compounds. The resulting fragment corresponds to the de-allylated pyrrolidinone cation radical.

-

m/z 56: Fragmentation of the pyrrolidinone ring, likely from the loss of CO (28 Da) from the m/z 84 fragment.

-

m/z 41: The allyl cation [CH₂CH=CH₂]⁺.

-

-

Table 2: Predicted Mass Spectrometry Fragmentation of this compound (EI)

| m/z | Proposed Fragment | Notes |

| 125 | [C₇H₁₁NO]⁺• | Molecular Ion (Parent Peak) |

| 84 | [C₄H₆NO]⁺ | Loss of •C₃H₅ (allyl radical) |

| 56 | [C₃H₆N]⁺ | Loss of CO from m/z 84 |

| 41 | [C₃H₅]⁺ | Allyl cation |

NMR Spectroscopy: Confirming the Carbon-Hydrogen Framework

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure, which is intrinsically linked to the molecular weight. It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

4.2.1. Causality in NMR Experiment Selection

-

¹H NMR: This is the fastest and most sensitive NMR experiment. It confirms the presence of the allyl group (vinyl and allylic protons) and the pyrrolidinone ring protons, and their respective integrations should match the number of protons in the structure (11H total).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. For this compound, 7 distinct carbon signals are expected, confirming the carbon count of the molecular formula.

-

DEPT-135: This experiment helps to distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the carbonyl carbon) are absent.

4.2.2. Step-by-Step Protocol: NMR Analysis

-

Sample Preparation:

-

Rationale: The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for small organic molecules.

-

Protocol: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃. Filter the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Rationale: The spectrometer must be locked onto the deuterium signal of the solvent and shimmed to ensure a homogeneous magnetic field for high-resolution spectra.

-

Protocol: Insert the sample, lock on the CDCl₃ signal, and perform automated or manual shimming until optimal peak shape is achieved for the solvent residual peak.

-

-

Data Acquisition:

-

Protocol: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra using the instrument's standard parameters.

-

-

Data Analysis and Interpretation (Predicted Shifts):

-

¹H NMR: The spectrum is expected to show distinct regions:

-

Vinyl Region (~5.7-5.9 ppm and ~5.1-5.3 ppm): Complex multiplets corresponding to the three protons of the allyl group.

-

Allylic Region (~3.9-4.0 ppm): A doublet or triplet of doublets for the two protons on the carbon adjacent to the nitrogen.

-

Pyrrolidinone Ring Protons (~3.3-3.5 ppm and ~1.9-2.5 ppm): Triplets and multiplets for the three sets of CH₂ groups in the ring.

-

-

¹³C NMR: The seven expected carbon signals can be predicted based on their chemical environment:

-

Carbonyl (~175 ppm): The C=O group is the most deshielded.

-

Vinyl (~133 ppm and ~117 ppm): The two sp² carbons of the allyl group.

-

Allylic and N-CH₂ (~45-50 ppm): The CH₂ groups directly attached to the nitrogen.

-

Ring Carbons (~18-31 ppm): The remaining two sp³ carbons of the pyrrolidinone ring.

-

-

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| C=O | - | ~175.0 |

| N-CH₂ (ring) | ~3.40 (t) | ~46.8 |

| N-CH₂ (allyl) | ~3.95 (d) | ~48.5 |

| -CH₂- (ring) | ~2.05 (m) | ~30.8 |

| -CH₂-C=O (ring) | ~2.45 (t) | ~18.0 |

| -CH= | ~5.80 (m) | ~133.2 |

| =CH₂ | ~5.20 (m) | ~117.1 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.[8][9]

Conclusion: A Multi-Faceted Approach to Molecular Weight Confirmation

The determination of the molecular weight of this compound is not a single measurement but a process of analytical confirmation. While its theoretical molecular weight is 125.17 g/mol , this guide demonstrates that a combination of techniques is necessary to provide the level of certainty required in scientific research and drug development.

Mass spectrometry, particularly GC-MS with Electron Impact ionization, provides direct evidence of the molecular mass through the molecular ion peak and offers structural confirmation via a reproducible fragmentation pattern. Complementary NMR spectroscopy (¹H, ¹³C, and DEPT) validates the carbon-hydrogen framework, ensuring that the observed molecular weight corresponds to the correct isomeric structure.

By employing these self-validating analytical workflows, researchers can confidently establish the identity, purity, and quality of this compound, a crucial step in advancing its application in pharmaceutical and chemical research.

References

-

SIELC Technologies. (2018, February 16). 1-(Allyl)pyrrolidin-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75897, 1-(Allyl)pyrrolidin-2-one. Retrieved from [Link]

-

Katritzky, A. R., Mehta, S., He, H.-Y., & Cui, X. (2000). A Novel and General Route to 1,5-Disubstituted Pyrrolidin-2-ones Utilizing Benzotriazole Methodology. The Journal of Organic Chemistry, 65(14), 4364–4369. Available at: [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

-

Doupis, S., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. Available at: [Link]

-

Al-Bayati, R. I. H., & Hussein, M. S. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(1A), 128-138. Available at: [Link]

Sources

- 1. Pyrrolidine, 1-(2-propenyl)- | C7H13N | CID 558434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of 1,5-Disubstituted Pyrrolidin-2-ones [organic-chemistry.org]

- 3. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(Allyl)pyrrolidin-2-one | SIELC Technologies [sielc.com]

- 6. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Allyl-2-pyrrolidinone: A Technical Guide to Molecular Structure, Bonding, and Characterization

An in-depth technical guide or whitepaper on the core.

Abstract

N-Allyl-2-pyrrolidinone (CAS: 2687-97-0) is a heterocyclic compound featuring a five-membered lactam ring N-substituted with a reactive allyl group.[1] This molecule merges the well-established biological and chemical significance of the pyrrolidinone scaffold with the versatile reactivity of an alkene, making it a valuable monomer in polymer science and a strategic building block in medicinal chemistry.[2][3] This technical guide provides a comprehensive analysis of the molecular structure, covalent bonding, and stereoelectronic properties of this compound. It details the theoretical underpinnings of its geometry, including orbital hybridization and conformational analysis, and offers practical protocols for its synthesis and spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental properties and applications.

Introduction to this compound

The 2-pyrrolidinone core is a privileged structural motif found in numerous pharmaceuticals and natural products, renowned for its wide range of biological activities.[2][4] Notable examples include nootropic drugs like piracetam, which highlights the scaffold's importance in targeting the central nervous system.[2] The chemical versatility of the lactam functionality, coupled with its ability to engage in hydrogen bonding, makes it a desirable feature in drug design.[5]

The introduction of an N-allyl group (-CH₂-CH=CH₂) imparts a distinct reactive handle onto the stable pyrrolidinone ring. This terminal double bond is amenable to a variety of chemical transformations, most notably radical and transition-metal-catalyzed polymerizations, positioning this compound as a functional monomer for the synthesis of specialty polymers and hydrogels.[6] Furthermore, the allyl group can participate in diverse organic reactions, such as metathesis, hydroformylation, and addition reactions, expanding its utility as a synthetic intermediate. This guide aims to deconstruct the molecule's structure from first principles to provide a foundational understanding for its rational application in research and development.

Molecular Structure and Physicochemical Properties

This compound is systematically named 1-(prop-2-en-1-yl)pyrrolidin-2-one.[1] Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2687-97-0 | [1][7][8] |

| Molecular Formula | C₇H₁₁NO | [1][7][] |

| Molecular Weight | 125.17 g/mol | [1][7][8] |

| IUPAC Name | 1-prop-2-enylpyrrolidin-2-one | [1][] |

| Synonyms | 1-Allyl-2-pyrrolidone, N-Allylpyrrolidinone | [1][] |

| Appearance | Colorless liquid |[8] |

The molecule's structure, with standardized atom numbering for spectroscopic assignment, is depicted below.

Caption: 2D structure of this compound with atom numbering.

Bonding and Molecular Geometry

The three-dimensional shape and electronic nature of this compound are dictated by the interplay of orbital hybridization, resonance, and steric effects.

Hybridization and Sigma (σ) Framework

The molecule's covalent framework is built upon hybridized atomic orbitals.

-

Pyrrolidinone Ring: The carbon atoms C3, C4, and C5 are sp³ hybridized, leading to a tetrahedral geometry for their substituents and giving the ring its non-planar structure.[10] The carbonyl carbon, C2, is sp² hybridized, resulting in a trigonal planar arrangement with bond angles of approximately 120°.

-

Allyl Group: The carbons of the double bond, C7 and C8, are sp² hybridized, creating a planar vinyl moiety. The methylene carbon, C6, is sp³ hybridized, acting as a flexible linker to the nitrogen atom.

-

Nitrogen Atom (N1): The geometry of the nitrogen atom is a critical feature. While VSEPR theory would initially predict a trigonal pyramidal geometry due to three bonding pairs and one lone pair, the reality is more complex due to amide resonance.

Pi (π) System and Amide Resonance

The defining electronic feature of the lactam ring is amide resonance. The lone pair of electrons on the nitrogen atom (N1) is delocalized into the p-orbital of the adjacent carbonyl carbon (C2). This creates a partial double bond character between N1 and C2 and places a partial negative charge on the oxygen atom.

This resonance has profound consequences:

-

It forces the N1, C2, O, and C5 atoms to be nearly coplanar.

-

It restricts rotation around the N1-C2 bond.

-

It lowers the basicity of the nitrogen atom compared to a typical amine.

Caption: Resonance structures of the amide bond in this compound.

Conformational Analysis

Due to the sp³ hybridized carbons, the five-membered pyrrolidinone ring is not flat. It adopts a puckered conformation, typically described as an "envelope" or "twist" form, to alleviate torsional strain.[3] This "pseudorotation" allows the molecule to explore various low-energy shapes, which can be critical for its interaction with biological targets like enzymes or receptors.[3]

VSEPR Analysis

The Valence Shell Electron Pair Repulsion (VSEPR) model helps predict the local geometry around the central atoms.

Table 2: VSEPR Analysis of Key Atoms in this compound

| Atom | Electron Groups | Bonding Groups | Lone Pairs | Electron Geometry | Molecular Geometry |

|---|---|---|---|---|---|

| N1 | 4 (3 effective*) | 3 | 1 (0 effective*) | Trigonal Planar* | Trigonal Planar* |

| C2 | 3 | 3 | 0 | Trigonal Planar | Trigonal Planar |

| C4 | 4 | 4 | 0 | Tetrahedral | Tetrahedral |

| C7 | 3 | 3 | 0 | Trigonal Planar | Trigonal Planar |

*Due to amide resonance, the nitrogen lone pair is delocalized, and the geometry is best described as trigonal planar.

Spectroscopic Characterization

The structure of this compound can be unambiguously confirmed using a combination of spectroscopic techniques. The predicted data below are based on the known spectra of 2-pyrrolidinone and standard chemical shift/frequency correlations.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|

| H3 | -CH₂- | ~2.1 - 2.4 | m |

| H4 | -CH₂- | ~2.0 - 2.3 | m |

| H5 | N-CH₂- (ring) | ~3.3 - 3.5 | t |

| H6 | N-CH₂- (allyl) | ~3.9 - 4.1 | d |

| H7 | =CH- | ~5.6 - 5.8 | m |

| H8 | =CH₂ | ~5.0 - 5.2 | m |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| C2 | C=O | ~174 - 176 | |

| C3 | -CH₂- | ~30 - 32 | |

| C4 | -CH₂- | ~17 - 19 | |

| C5 | N-CH₂- (ring) | ~45 - 47 | |

| C6 | N-CH₂- (allyl) | ~48 - 50 | |

| C7 | =CH- | ~132 - 134 |

| C8 | =CH₂ | ~116 - 118 | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Table 4: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp²) | ~3080 | Medium |

| C-H stretch (sp³) | ~2850 - 2960 | Strong |

| C=O stretch (Amide I) | ~1680 - 1700 | Very Strong |

| C=C stretch (allyl) | ~1645 | Medium |

| CH₂ scissoring | ~1460 | Medium |

| C-N stretch | ~1290 | Medium |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound would be expected to show a molecular ion peak (M⁺) at m/z = 125. Key fragmentation pathways would likely include the loss of the allyl group (C₃H₅•), resulting in a major fragment at m/z = 84.

Experimental Protocol: Spectroscopic Analysis Workflow

This protocol outlines the standard procedure for obtaining high-quality spectroscopic data for structural confirmation.

Objective: To acquire ¹H NMR, ¹³C NMR, and FT-IR spectra of a synthesized this compound sample.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

5 mm NMR tubes

-

FT-IR spectrometer with ATR or KBr pellet press

-

Pasteur pipettes, vials

Protocol Steps:

-

NMR Sample Preparation: a. Dissolve 10-20 mg of the purified this compound sample in approximately 0.6 mL of CDCl₃ in a clean vial. b. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. c. Cap the NMR tube and place it in the spectrometer's autosampler or manual probe.

-

NMR Data Acquisition: a. Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans). b. Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans). c. (Optional) Acquire advanced spectra like DEPT-135, COSY, or HSQC for unambiguous assignments.

-

IR Sample Preparation (ATR Method): a. Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with isopropanol. b. Acquire a background spectrum. c. Place a single drop of the neat liquid this compound sample directly onto the ATR crystal.

-

IR Data Acquisition: a. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. b. Co-add 16-32 scans for a high signal-to-noise ratio. c. Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

-

Data Processing and Interpretation: a. Process the NMR data (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. b. Process the IR spectrum (background subtraction). c. Compare the obtained spectra with the predicted values in Tables 3 and 4 to confirm the structure.

Caption: Workflow for spectroscopic structure elucidation of this compound.

Synthesis and Reactivity

Synthetic Strategy: N-Alkylation

This compound is readily synthesized via the N-alkylation of 2-pyrrolidinone.[2] This reaction involves the deprotonation of the relatively acidic N-H proton of the lactam by a base, followed by nucleophilic attack of the resulting anion on an allyl electrophile, such as allyl bromide.[13]

Experimental Protocol: Synthesis of this compound via Base-Mediated N-Alkylation

Causality: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the 2-pyrrolidinone, driving the reaction to completion. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching the base and to dissolve the reactants. The reaction is initially cooled to control the exothermic deprotonation step and then warmed to facilitate the Sₙ2 substitution.

Materials:

-

2-Pyrrolidinone (1.0 equiv.)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 equiv.)

-

Allyl bromide (1.1 equiv.)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it under an inert atmosphere.

-

Deprotonation: Add 2-pyrrolidinone to the flask, followed by anhydrous THF. Cool the resulting solution to 0 °C in an ice bath. Add the sodium hydride portion-wise, ensuring the temperature does not rise significantly.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

-

Alkylation: Cool the mixture back to 0 °C and add allyl bromide dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours.

-

Work-up: Cool the reaction to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable compound in several fields:

-

Polymer Chemistry: It serves as a monomer for creating polymers with pendant pyrrolidinone groups, which can enhance water solubility, biocompatibility, and adhesion.[6] These polymers are analogous to polyvinylpyrrolidone (PVP), a widely used excipient in the pharmaceutical industry.[14][15]

-

Pharmaceutical Synthesis: The pyrrolidinone core is a key pharmacophore.[3] this compound can be used as a starting material where the allyl group is either carried through the synthesis or modified at a later stage to build more complex molecular architectures.[16]

-

Drug Delivery: As a derivative of N-methyl-2-pyrrolidone (NMP), a powerful and recognized pharmaceutical solvent, this compound shares similar solvency properties but with the added benefit of a reactive handle for covalent incorporation into drug delivery systems.[17][18]

Conclusion

This compound is a molecule of significant interest, bridging the gap between polymer science and medicinal chemistry. Its structure is defined by the planar, resonance-stabilized amide bond within a flexible, non-planar sp³-carbon framework. This guide has detailed the fundamental principles of its structure and bonding, provided a predictive framework for its spectroscopic signatures, and outlined a robust protocol for its synthesis. A thorough understanding of these core characteristics is essential for leveraging the full potential of this versatile compound in the development of novel materials and therapeutics.

References

-

PubChem. 1-(Allyl)pyrrolidin-2-one. [Link]

-

ChemBK. N-ALLYL-2-PYRROLIDONE. [Link]

-

MDPI. Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. [Link]

-

National Institutes of Health (PMC). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

-

National Institutes of Health. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Wikipedia. N-Vinylpyrrolidone. [Link]

-

LyondellBasell. N-Methyl-2-Pyrrolidone. [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

-

University of Canterbury. The Shapes of Molecules. [Link]

-

2012 Book Archive. Molecular Geometry and Covalent Bonding Models. [Link]

-

PubMed. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

Sources

- 1. 1-(Allyl)pyrrolidin-2-one | C7H11NO | CID 75897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector | MDPI [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 10. sydney.edu.au [sydney.edu.au]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 16. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 18. Review of pharmaceutical applications of N-methyl-2-pyrrolidone [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-Allyl-2-pyrrolidinone

Introduction

N-Allyl-2-pyrrolidinone, a derivative of the versatile solvent and intermediate 2-pyrrolidinone, is a compound of growing interest in chemical synthesis and materials science. Its unique molecular structure, featuring a lactam ring and a reactive allyl group, imparts a specific set of physicochemical properties that are critical for its application in polymerization, organic synthesis, and as a functional monomer. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource for its characterization and application. The information herein is synthesized from available literature and chemical databases, supplemented with established experimental protocols for the determination of these key properties.

Molecular and Chemical Identity

This compound, also known as 1-allylpyrrolidin-2-one, is a colorless liquid under standard conditions.[1] Its fundamental chemical identity is defined by the following characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO | [1][2][3][4] |

| Molecular Weight | 125.17 g/mol | [1][2][3][4] |

| CAS Number | 2687-97-0 | [1][3] |

| Appearance | Colorless liquid | [1] |

The structural representation of this compound is provided below, illustrating the five-membered lactam ring N-substituted with an allyl group.

Caption: Molecular Structure of this compound.

Core Physical Properties

A thorough understanding of the physical properties of this compound is paramount for its handling, purification, and application in various chemical processes. The following sections detail the key physical constants, with a focus on experimentally determined values where available. It is important to note that for some properties, only predicted values from computational models are currently available in the public domain.

Boiling and Melting Points

The boiling and melting points are fundamental indicators of a substance's physical state and volatility. While a predicted boiling point is available, experimentally determined values are crucial for distillation and purification protocols.

| Property | Value | Notes |

| Boiling Point | 234.19 °C at 760 mmHg (Predicted) | This is a computationally predicted value and should be used as an estimate. Experimental verification is recommended for precise applications.[5] |

| Melting Point | 39.79 °C (Predicted) | This predicted value suggests that this compound may be a solid at or near room temperature. However, it is described as a liquid, indicating the actual melting point is likely lower.[5] |

Experimental Protocol: Boiling Point Determination (Micro-scale)

The causality behind choosing a micro-scale method is the conservation of material, which is often crucial in research and development settings. The Thiele tube method provides efficient and uniform heating, minimizing the risk of superheating and decomposition.

Methodology:

-

Sample Preparation: Place a few drops of this compound into a small test tube (Durham tube).

-

Capillary Inversion: Insert a sealed-end capillary tube, open-end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band and place the assembly in a Thiele tube filled with mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner.

-

Observation: Observe for a steady stream of bubbles emerging from the capillary tube.

-

Cooling and Measurement: Remove the heat source and monitor the temperature. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Micro-scale Boiling Point Determination.

Density

The density of a substance is a critical parameter for mass-to-volume conversions and for understanding its molecular packing.

| Property | Value |

| Density | Not Experimentally Determined |

Experimental Protocol: Density Determination using a Pycnometer